molecular formula C13H17NO3 B1532728 1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1411148-91-8

1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1532728
CAS RN: 1411148-91-8
M. Wt: 235.28 g/mol
InChI Key: WHXMRFLPBIDOLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts are obtained in moderate-to-good yields .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Analogues

1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid, though not directly mentioned, relates to azetidine-2-carboxylic acid and its derivatives, which are used extensively in synthetic chemistry. For example, the synthesis of 2-carboxy-4-methylazetidine represents a novel isomeric analog of dl-proline, highlighting the versatility of azetidine derivatives in creating structurally unique compounds for further research applications (Soriano et al., 1980). This innovative approach demonstrates the potential for synthesizing new compounds that may have unique biological or chemical properties.

Biomedical Research

Azetidine derivatives, including those structurally related to 1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid, have been explored for various biomedical applications. For instance, novel approaches for designing prodrugs of AZT to treat HIV infection involve the modification of 5'-O-positions, including the use of azetidine-2-carboxylic acid derivatives, to improve drug delivery and efficacy (Parang et al., 2000). This indicates the significant role azetidine derivatives can play in enhancing the pharmacological profiles of existing drugs.

Agricultural and Environmental Impact

Azetidine-2-carboxylic acid, a close relative of the compound , is found in nature and has been studied for its impact on the environment and agriculture. It is present in sugar beets and can be misincorporated into proteins in place of proline, leading to toxic effects and congenital malformations. Its widespread presence in the Northern Hemisphere raises concerns about its role in human and animal health (Rubenstein et al., 2009). This highlights the environmental relevance of azetidine derivatives and the need for further research into their effects on health and the ecosystem.

Future Directions

Azetidines and their derivatives are expected to continue playing a significant role in pharmaceutical and agrochemical research . Their unique structure and reactivity make them invaluable tools for advancing scientific knowledge.

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-10(12)7-14-8-11(9-14)13(15)16/h3-6,11H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMRFLPBIDOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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